molecular formula C8H5Br2N3O2 B3366687 Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1420670-22-9

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B3366687
CAS No.: 1420670-22-9
M. Wt: 334.95 g/mol
InChI Key: FIRWZPRXRGWXIC-UHFFFAOYSA-N
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Description

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate is a chemical compound with the molecular formula C8H5Br2N3O2 and a molecular weight of 334.95 g/mol. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The bromine atoms in the compound can enhance its binding affinity to the target sites, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but lacks the methyl ester group.

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo core but differ in the fused ring structure and substituents.

Uniqueness

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and a carboxylate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N3O2/c1-15-8(14)6-7-11-2-5(10)13(7)3-4(9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWZPRXRGWXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849479
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420670-22-9
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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